
Potassium pentafluorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium pentafluorophenolate is an organometallic compound with the chemical formula C₆F₅OK. It is known for its unique structure, where the potassium ion is coordinated with the pentafluorophenolate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium pentafluorophenolate can be synthesized through the reaction of pentafluorophenol with potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium, where pentafluorophenol is deprotonated by potassium hydroxide to form this compound and water .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of pentafluorophenol with potassium carbonate in a suitable solvent, followed by crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium pentafluorophenolate undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity is influenced by the electron-withdrawing nature of the fluorine atoms on the phenolate ring .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound can react with alkyl halides to form alkyl pentafluorophenyl ethers.
Major Products Formed: The major products formed from these reactions include alkyl pentafluorophenyl ethers, pentafluorophenol, and partially fluorinated phenols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of potassium pentafluorophenolate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The electron-withdrawing fluorine atoms enhance its nucleophilicity, making it a potent reagent in substitution reactions. Additionally, its coordination with potassium ions influences its reactivity and stability in different chemical environments .
Comparaison Avec Des Composés Similaires
Sodium pentafluorophenolate: Similar in structure but with sodium instead of potassium.
Lithium pentafluorophenolate: Another analogous compound with lithium as the cation.
Potassium phenolate: Lacks the fluorine atoms, resulting in different reactivity and properties.
Uniqueness: Potassium pentafluorophenolate is unique due to the presence of five fluorine atoms on the phenolate ring, which significantly alters its electronic properties and reactivity compared to non-fluorinated phenolates. This makes it particularly valuable in reactions requiring strong nucleophiles and in the synthesis of fluorinated organic compounds .
Propriétés
Numéro CAS |
4615-85-4 |
|---|---|
Formule moléculaire |
C6F5KO |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
potassium;2,3,4,5,6-pentafluorophenolate |
InChI |
InChI=1S/C6HF5O.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 |
Clé InChI |
OMOSXHQDCWPOKM-UHFFFAOYSA-M |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[K+] |
Numéros CAS associés |
771-61-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


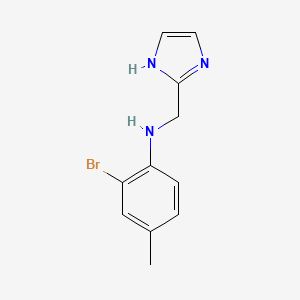
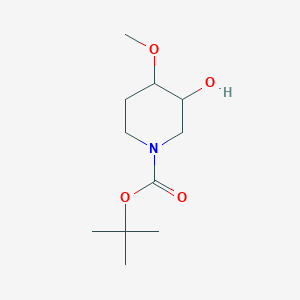
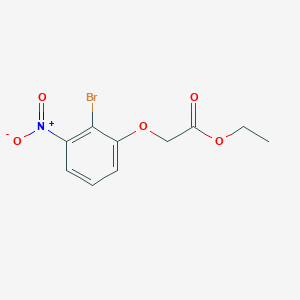


![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
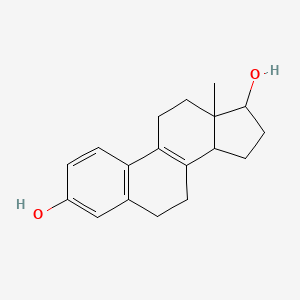

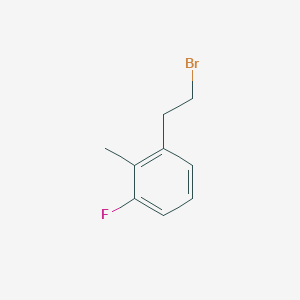
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
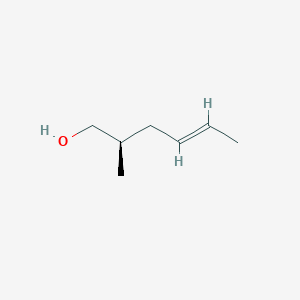
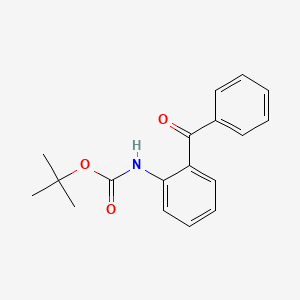
amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
